molecular formula C13H12BrN3O B2664834 N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide CAS No. 2415572-88-0

N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide

Cat. No. B2664834
CAS RN: 2415572-88-0
M. Wt: 306.163
InChI Key: JRUXRZKIAJQVLL-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide, also known as BPEPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BPEPC belongs to the class of pyrimidine derivatives, which have been extensively studied for their medicinal properties.

Mechanism of Action

The exact mechanism of action of N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. For example, N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase, as mentioned above. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects
N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide. One area of research could be to further investigate its potential as a treatment for Alzheimer's disease, as it has shown promising results in animal models. Another area of research could be to investigate its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, further studies could be done to elucidate its mechanism of action and to determine its potential as a treatment for other diseases.

Synthesis Methods

N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromobenzonitrile with ethyl acetoacetate, followed by the reaction of the resulting intermediate with guanidine carbonate. The final product is obtained by reacting the intermediate with acetic anhydride in the presence of pyridine.

Scientific Research Applications

N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study found that N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide has been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and cognitive function.

properties

IUPAC Name

N-(2-bromophenyl)-6-ethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-2-9-7-12(16-8-15-9)13(18)17-11-6-4-3-5-10(11)14/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUXRZKIAJQVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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